4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione
Description
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione is a thiomorpholine-dione derivative characterized by a six-membered ring containing sulfur (thiomorpholine) and two ketone groups (3,5-dione). The 4-methoxyphenyl substituent at position 4 and a methyl group at position 2 distinguish it from structurally related compounds. The methoxy group (-OCH₃) is electron-donating, enhancing solubility and influencing electronic interactions, while the sulfur atom in the ring modulates conformational flexibility and reactivity compared to oxygen-containing morpholine-diones . This compound’s structural features make it relevant in pharmaceutical and agrochemical research, particularly in studies exploring substituent effects on bioactivity and physicochemical properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylthiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8-12(15)13(11(14)7-17-8)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZTUKQWPLKMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-methylthiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously collected. This approach allows for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in the breakdown of neurotransmitters. By inhibiting MAO-A, the compound can increase the levels of neurotransmitters in the brain, leading to potential antidepressant effects. Additionally, the compound may interact with other molecular pathways, including the nitric oxide (NO) pathway, which is involved in various physiological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Computed Properties of Thiomorpholine-Dione Derivatives
*Calculated based on formula; †Estimated relative to chloro analogs; ‡Estimated based on bromine’s hydrophobicity.
Key Observations:
- Substituent Electronic Effects: The 4-methoxy group in the target compound increases polarity compared to chloro or bromo substituents, lowering LogP (lipophilicity) and enhancing water solubility . Chloro derivatives exhibit higher LogP (~2.6), favoring membrane permeability.
- Ring Heteroatom Impact: Replacing sulfur with oxygen (as in morpholine-3,5-dione ) reduces ring flexibility and alters hydrogen-bonding capacity, affecting crystallinity and bioactivity.
Physicochemical and Crystallographic Properties
- Crystallography: Thiomorpholine-diones with para-substituents (e.g., 4-methoxy, 4-bromo) adopt planar conformations due to reduced steric clash, enhancing crystal packing efficiency .
- Thermal Stability: Methoxy derivatives may exhibit lower melting points than chloro/bromo analogs due to reduced intermolecular halogen bonding .
Q & A
Q. What are the key synthetic routes for 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione, and how can purity be optimized?
The synthesis typically involves cyclocondensation reactions. For analogous thiomorpholine diones, a common approach is refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–4 hours), followed by recrystallization using DMF-ethanol to enhance purity . Adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide, chloroacetic acid, and sodium acetate) and reaction time can optimize yield. Purity is confirmed via HPLC (>95%) or TLC (Rf ~0.6 in ethyl acetate/hexane).
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bonds at ~1.21 Å, S-C distances at ~1.80 Å in thiomorpholine diones) .
- NMR spectroscopy : Key signals include δ 3.8–4.2 ppm (methoxy protons), δ 6.8–7.5 ppm (aromatic protons), and δ 2.5–3.0 ppm (methyl groups) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bonds) confirm the thiomorpholine-dione core .
Advanced Research Questions
Q. How can reaction pathways and stability be systematically evaluated under varying conditions?
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring. Thiomorpholine diones are prone to hydrolysis at extreme pH, forming sulfoxides or sulfones .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C for similar derivatives) .
- Oxidation/Reduction : React with H₂O₂ (30%) or NaBH₄ to track sulfone or alcohol byproducts via LC-MS .
Q. How do researchers reconcile conflicting biological activity data across studies?
Contradictions often arise from:
- Assay variability : Compare MIC values (e.g., antimicrobial assays using E. coli vs. S. aureus) and adjust inoculum size or growth media .
- Structural analogs : Substituents like 4-methoxyphenyl vs. 4-chlorophenyl groups significantly alter bioactivity; SAR studies can clarify trends .
- Purity thresholds : Impurities >5% (e.g., unreacted thiosemicarbazide) may skew results; validate via orthogonal methods (HPLC, NMR) .
Q. What computational strategies predict reactivity or biological targets?
- Docking studies : Use the compound’s SMILES string (e.g.,
COC1=CC=C(C=C1)C2C(=O)NC(=O)S2) to model interactions with enzymes like COX-2 or β-lactamases. AutoDock Vina or Schrödinger Suite can predict binding affinities (ΔG ≤ -7 kcal/mol for strong inhibitors) . - DFT calculations : Analyze electrophilic regions via Fukui indices to predict sites for nucleophilic attack (e.g., carbonyl carbons in the dione ring) .
Methodological Guidance
- Controlled experiments : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays, ampicillin for antimicrobial tests) to validate assay conditions .
- Crystallography troubleshooting : If XRD fails due to poor crystal quality, try vapor diffusion with acetonitrile/water (70:30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
